molecular formula C8H10N2O B584893 5-(tert-Butyl)isoxazole-3-carbonitrile CAS No. 148014-06-6

5-(tert-Butyl)isoxazole-3-carbonitrile

Cat. No.: B584893
CAS No.: 148014-06-6
M. Wt: 150.181
InChI Key: OCCLOARPNRWLBL-UHFFFAOYSA-N
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Description

5-(tert-Butyl)isoxazole-3-carbonitrile (CAS 90607-21-9) is a versatile chemical intermediate in medicinal chemistry and drug discovery. Its core structure, the isoxazole ring, is a privileged scaffold found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The molecule integrates two key functional groups: the isoxazole ring provides a rigid, heteroaromatic core, while the carbonitrile moiety offers a synthetic handle for further derivatization into amides, acids, and other heterocycles. This compound is of significant research value as a building block for developing novel small-molecule probes and therapeutics. It serves as a key precursor in the synthesis of more complex molecules targeting various biological pathways. For instance, close structural analogs of this compound have been identified as potent antagonists of Exchange Proteins directly Activated by cAMP (EPAC), which are implicated in diseases such as pancreatic cancer, diabetes, and viral infections . The tert-butyl group at the 5-position and the carbonitrile at the 3-position are common features optimized in structure-activity relationship (SAR) studies to enhance potency and selectivity toward specific protein targets . Researchers utilize this compound to explore allosteric inhibition of nuclear receptors like RORγt for autoimmune diseases and to develop isoform-specific EPAC inhibitors, making it a valuable tool for probing cellular signaling and function . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

148014-06-6

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

5-tert-butyl-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C8H10N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,1-3H3

InChI Key

OCCLOARPNRWLBL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)C#N

Synonyms

3-Isoxazolecarbonitrile,5-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electrochemical Activity: Phthalocyanine Derivatives

A phthalocyanine derivative, 5-(tert-butyl)-2-((3,4-dicyanophenoxy)methyl)benzoate-substituted mononuclear metal phthalocyanine, shares structural motifs with 5-(tert-Butyl)isoxazole-3-carbonitrile, including the tert-butyl group and cyano substituents. Key comparisons include:

Property This compound Phthalocyanine Derivative
Electrochemical Activity Not reported Reversible 1e⁻ redox processes, nitro reduction
Applications Drug synthesis (inferred) Electrocatalysis, electrochromic devices
Spectral Features Likely strong UV-Vis absorption Distinct color changes during redox reactions

The phthalocyanine compound exhibits rich redox behavior due to its extended π-conjugation and peripheral nitro groups, enabling applications in electrocatalytic oxygen reduction and electrochromic devices . In contrast, this compound’s smaller structure limits its electrochemical utility but enhances its solubility and compatibility in drug formulations.

Pharmacological Potential: Pyrrolo-pyrrole Derivatives

Compounds like (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (from ) share the tert-butyl group but differ in core structure. Comparative analysis:

Property This compound Pyrrolo-pyrrole Derivative
Core Structure Isoxazole (5-membered ring) Bicyclic pyrrolo-pyrrole
Bioactivity Undocumented Autotaxin inhibition (IC₅₀ < 100 nM)
Solubility Moderate (inferred from cyano group) Low (requires solubility enhancers)

The pyrrolo-pyrrole derivatives demonstrate potent autotaxin inhibition, a target in fibrosis and cancer, but suffer from poor solubility. The isoxazole core of this compound may offer improved solubility due to its smaller size and polar cyano group, though pharmacological data remain speculative .

Preparation Methods

Hydroxylamine-Mediated Cyclization of Pivaloyl Acetonitrile

Reaction Overview

The most widely cited method involves reacting pivaloyl acetonitrile (3-oxopentanenitrile) with hydroxylamine in a water-alcohol medium under controlled pH (6.2–7.3) and reflux conditions.

Procedure:
  • Pivaloyl acetonitrile (1 eq) is dissolved in a 1:1 water-ethanol mixture.
  • Hydroxylamine hydrochloride (1.2 eq) is added, followed by pH adjustment to 6.5–7.0 using NaOH.
  • The mixture is refluxed for 18–24 hours.
  • The product is isolated via vacuum distillation or crystallization.
Key Data:
Parameter Value
Yield 56–72%
Reaction Time 18–24 hours
Key Intermediate 3-Amino-5-(tert-butyl)isoxazole
Regioselectivity 91.2% 3-substituted isomer

Advantages : Scalable, high regioselectivity.
Limitations : Long reaction time, moderate yield.

tert-Butyl Nitrite (TBN)-Induced Radical Cyclization

Reaction Overview

TBN acts as a radical initiator and nitrogen-oxygen source in a one-pot synthesis. This method enables intramolecular cycloaddition of methyl azaarenes or aryl methyl ketones.

Procedure:
  • Methyl azaarene (1 eq) and TBN (2 eq) are heated in DMSO at 50°C.
  • The reaction forms a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition.
  • The product is purified via column chromatography.
Key Data:
Parameter Value
Yield 78–92%
Reaction Time 4–10 hours
Substrate Scope Broad (alkyl, aryl, heteroaryl)

Advantages : Avoids metal catalysts, excellent functional group tolerance.
Limitations : Requires anhydrous conditions.

[3+2] Cycloaddition of Nitrile Oxides with Alkynes

Reaction Overview

Nitrile oxides, generated in situ from hydroximoyl chlorides, react with terminal alkynes to form isoxazoles.

Procedure:
  • Pivaloyl chloride oxime (1 eq) is treated with NaHCO₃ in EtOAc.
  • Propargyl nitrile (1.2 eq) is added, and the mixture is stirred at 25°C.
  • The product is isolated via distillation.
Key Data:
Parameter Value
Yield 69–81%
Reaction Time 2–6 hours
Regioselectivity >95% 3,5-disubstituted

Advantages : Rapid, high regiocontrol.
Limitations : Requires strict stoichiometry.

Halogenoxime-Nitrile Coupling

Reaction Overview

α-Chloroximes react with active methylene nitriles (e.g., malononitrile) under basic conditions.

Procedure:
  • 3-Chloro-pivaloyl oxime (1 eq) and malononitrile (1 eq) are stirred in THF.
  • K₂CO₃ (2 eq) is added, and the mixture is refluxed for 3 hours.
  • The product is crystallized from ethanol.
Key Data:
Parameter Value
Yield 70–85%
Reaction Time 3–5 hours

Advantages : Versatile for amino-functionalized isoxazoles.
Limitations : Limited to activated nitriles.

Green Synthesis Using Deep Eutectic Solvents (DES)

Reaction Overview

A multicomponent reaction in glycerol/K₂CO₃ DES avoids toxic solvents.

Procedure:
  • Malononitrile , hydroxylamine HCl , and pivalaldehyde are mixed in DES.
  • The mixture is stirred at 80°C for 40 minutes.
  • The product is filtered and washed with water.
Key Data:
Parameter Value
Yield 70–94%
Reaction Time 20–120 minutes

Advantages : Eco-friendly, high atom economy.
Limitations : Requires specialized solvent preparation.

Reductive Heterocyclization of Nitro Precursors

Reaction Overview

Nitro-substituted intermediates are reduced to form the isoxazole core.

Procedure:
  • 3-(2-Nitrophenyl)isoxazole (1 eq) is treated with Zn/HOAc.
  • The nitro group is reduced to an amine, followed by cyclization.
  • The product is isolated via chromatography.
Key Data:
Parameter Value
Yield 60–75%
Reaction Time 12–24 hours

Advantages : Applicable to polycyclic systems.
Limitations : Multi-step synthesis.

Comparative Analysis of Methods

Method Yield (%) Time Complexity Scalability
Hydroxylamine 56–72 18–24 h Moderate High
TBN Cyclization 78–92 4–10 h Low Moderate
[3+2] Cycloaddition 69–81 2–6 h Moderate High
Halogenoxime-Nitrile 70–85 3–5 h High Moderate
Green Synthesis 70–94 20–120 min Low High
Reductive Cyclization 60–75 12–24 h High Low

Q & A

Q. Key Data :

  • Typical yields: 60–75% after optimization .
  • Safety: Use gloves/goggles due to irritant intermediates (e.g., thionyl chloride) .

Advanced: How can cross-coupling reactions optimize the synthesis of this compound derivatives?

Methodological Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the isoxazole ring. For example:

  • Use Pd₂(dba)₃ and BINAP as catalysts in toluene under nitrogen .
  • Optimize reaction time (12–24 hrs) and temperature (80–100°C) for higher regioselectivity.

Q. Key Data :

  • Reported yields for analogous reactions: ~70% with <5% byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm tert-butyl protons (δ 1.2–1.4 ppm) and isoxazole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., m/z 191 for [M+H]⁺) .
  • IR Spectroscopy : Detect nitrile (C≡N) stretch at ~2200 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations .
  • HPLC-MS : Check purity and identify co-eluting impurities .

Example : A 2022 study resolved isoxazole tautomerism using variable-temperature NMR .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential cyanide release from nitrile degradation .
  • Waste Disposal : Neutralize with alkaline solutions before disposal .

Advanced: How does the tert-butyl group influence the compound’s stability under different storage conditions?

Methodological Answer:
The tert-butyl group enhances steric protection, reducing hydrolysis. Stability studies show:

  • Room Temperature : Stable for >6 months in anhydrous DMSO .
  • Aqueous Solutions : Degrades within 72 hrs (pH <3 or >10) via nitrile hydrolysis .

Basic: What are the key applications of this compound in drug discovery?

Methodological Answer:

  • Pharmacophore Scaffold : The nitrile and isoxazole groups enhance binding to kinases or proteases .
  • Case Study : Analogous compounds inhibit enzymes like autotaxin (IC₅₀ ~50 nM) in fluorescence-based assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Methodological Answer:

  • Modify Substituents : Replace tert-butyl with cyclopropyl or phenyl to assess steric/electronic effects .
  • Biological Testing : Use in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity.

Q. Data :

  • 5-Cyclopropyl analogs showed 2-fold higher solubility but reduced potency .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • Nonpolar Solvents : Hexane/ethyl acetate (9:1) for lipophilic derivatives .

Advanced: How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Model electrophilic attack sites (e.g., nitrile carbon) using Gaussian09 .
  • Molecular Dynamics : Simulate binding modes with target proteins (e.g., autotaxin) .

Example : A 2023 study predicted regioselective nitrile hydration using DFT .

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